

Geochemical Behavior of Radium-228 in Natural Waters: A Technical Guide

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Compound of Interest

Compound Name: Radium-228

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Introduction

Radium-228 (^{228}Ra), a naturally occurring radionuclide, is a key component of the Thorium-232 (^{232}Th) decay series.[1][2][3] As a beta-particle emitter with a half-life of 5.75 years, its presence and behavior in natural waters are of significant interest for geochemical studies, environmental monitoring, and public health.[4][5] Unlike its more frequently studied counterpart, Radium-226 (from the Uranium-238 series), ^{228}Ra 's distinct geochemical properties and shorter half-life make it a valuable tracer for a range of aquatic processes, including the study of ocean mixing, submarine groundwater discharge, and continental margin inputs.[6][7]

This technical guide provides a comprehensive overview of the geochemical behavior of ^{228}Ra in natural waters. It details its sources, transport mechanisms, controlling factors, and the analytical protocols for its determination, aimed at researchers, scientists, and professionals in related fields.

Sources of Radium-228 in Aquatic Environments

The primary source of ^{228}Ra in natural waters is the alpha decay of its parent, Thorium-232 (^{232}Th), which is abundant in rocks, soils, and sediments.[3][8] The mobilization of ^{228}Ra from the solid phase to the aqueous phase is governed by several interconnected processes:

- **Weathering of Rocks and Minerals:** The physical and chemical breakdown of thorium-bearing minerals in crustal rocks releases ^{228}Ra into the surrounding water.[1]

- **Alpha Recoil:** During the alpha decay of ^{232}Th , the newly formed ^{228}Ra nucleus recoils, which can eject it from the mineral lattice directly into the pore water of sediments and aquifer materials. This is a fundamental mechanism for enriching groundwater with radium isotopes. [9]
- **Adsorption-Desorption Processes:** Radium has a strong affinity for particulate matter. [6] However, it can be desorbed from suspended and bottom sediments into the water column, a process significantly influenced by the water's chemical composition. [1][10]
- **Groundwater-Surface Water Interaction:** Aquifers, particularly deep bedrock aquifers, can have elevated concentrations of ^{228}Ra due to prolonged water-rock interaction. [11][12] The discharge of this groundwater into rivers, lakes, and coastal zones is a major pathway for introducing ^{228}Ra into surface water systems.

While primarily from natural sources, activities such as the combustion of coal, which concentrates naturally occurring radionuclides in fly ash, can also lead to the redistribution of radium in the environment. [13]

Geochemical Behavior and Transport Mechanisms

The mobility and concentration of ^{228}Ra in natural waters are dictated by its chemical properties and the hydrogeochemical characteristics of the environment.

Chemical Properties and Speciation

Chemically, radium is an alkaline earth element, similar to calcium (Ca), strontium (Sr), and barium (Ba). [4] In aqueous solutions, it exists almost exclusively as a divalent cation (Ra^{2+}). [4] [13] Its behavior is therefore closely linked to that of other alkaline earth metals. The solubility of radium is limited by the formation of insoluble carbonate and sulfate salts. [4]

Key Factors Controlling Radium Mobility

The concentration of dissolved ^{228}Ra is primarily controlled by the equilibrium between the dissolved phase and particulate matter. [13]

- **Adsorption/Desorption:** Radium readily adsorbs onto the surfaces of sediments, clays, and minerals like ferric hydroxide and quartz. [4][13][14] This process is reversible. Desorption,

the release of radium from particles into the water, is enhanced by:

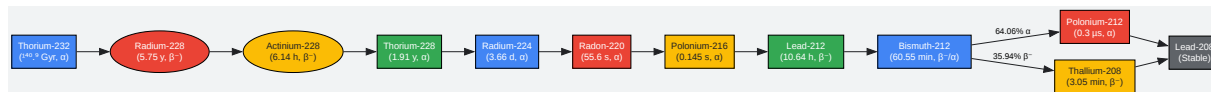
- Increasing Ionic Strength (Salinity): In estuaries and coastal zones where freshwater mixes with saline water, the higher concentration of competing cations (like Na^+ , K^+ , Ca^{2+} , Mg^{2+}) displaces Ra^{2+} from sediment binding sites, leading to a significant increase in dissolved radium concentrations.[9]
- Changes in pH: Lower pH (more acidic) conditions can favor the dissolution of minerals that host radium, thereby increasing its mobility.[15]
- Complexation: Radium does not easily form complexes in water.[4]

Transport in Different Water Systems

- Groundwater: Groundwater, especially from deep aquifers, often exhibits higher ^{228}Ra concentrations than surface water due to longer residence times and greater interaction with host rocks.[11][12] The ratio of ^{228}Ra to ^{226}Ra can provide insights into the mineralogy of the aquifer, as ^{228}Ra is associated with thorium minerals and ^{226}Ra with uranium minerals.[16]
- Surface Water: Concentrations in rivers and lakes are generally lower due to dilution and scavenging by suspended particulate matter (SPM).[1][11] Rivers with high SPM loads can be significant sources of radium to the oceans, not as dissolved radium but through desorption from the particles upon entering saline waters.[10]
- Marine Environments: In the ocean, ^{228}Ra is supplied primarily by diffusion from continental shelf and deep-sea sediments, as well as by rivers and groundwater discharge.[6][17] Its relatively short half-life makes it an excellent tracer for studying surface ocean currents and mixing processes on timescales of up to about 30 years.[6]

Radioactive Decay Pathway

Radium-228 is an integral part of the Thorium-232 decay series. It decays via beta emission to Actinium-228 (^{228}Ac). ^{228}Ac is very short-lived (half-life of 6.14 hours) and subsequently decays, also via beta emission, to Thorium-228 (^{228}Th).[18] This rapid decay of its daughter product is the key principle behind the most common analytical methods for ^{228}Ra determination.



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Thorium-232 radioactive decay series highlighting **Radium-228**.

Quantitative Data Summary

The concentration of ^{228}Ra in natural waters is highly variable, reflecting the local geology and hydrodynamics. The following tables summarize key properties and typical activity concentrations.

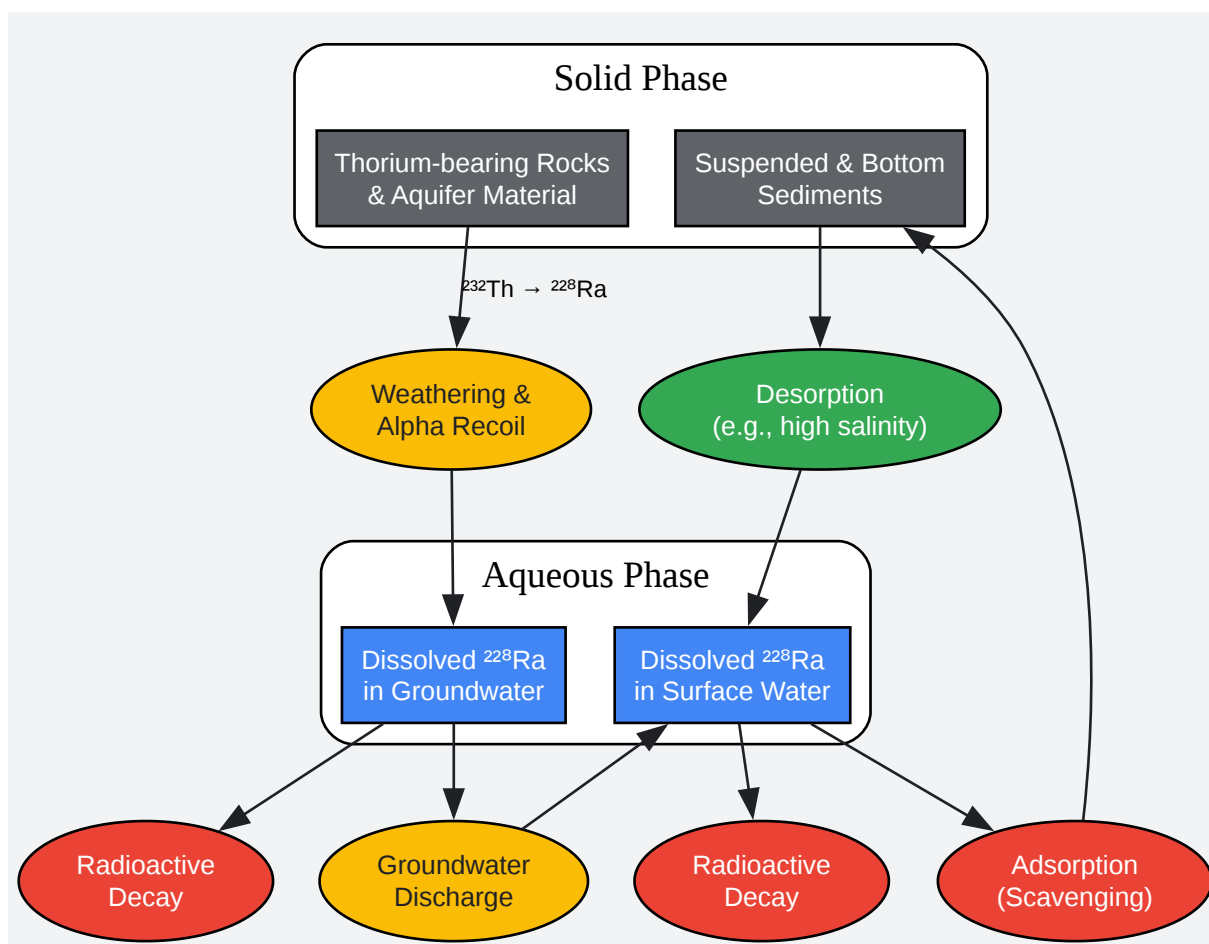
Table 1: Properties of **Radium-228**

Property	Value	Reference(s)
Atomic Number	88	[4]
Atomic Mass	228	[4]
Half-life	5.75 years (some sources cite 5.7 or 5.8)	[1][4][5]
Decay Mode	Beta (β^-) emission	[4][15]
Parent Nuclide	Thorium-232 (^{232}Th)	[1][4]
Progeny	Actinium-228 (^{228}Ac)	[4]
Common Chemical Form	Divalent Cation (Ra^{2+})	[4][13]

Table 2: Typical **Radium-228** Activity Concentrations in Natural Waters

Water Body Type	Typical Activity Range (pCi/L)	Typical Activity Range (Bq/L)	Reference(s)
Surface Water (Rivers)	< 1	< 0.037	[1] [11]
Groundwater (Shallow)	1 - 5	0.037 - 0.185	[18]
Groundwater (Deep Sandstone Aquifers)	1 - 9.1	0.037 - 0.337	[18]
Seawater (Surface)	0.1 - 2	0.0037 - 0.074	[6]
Seawater (Deep Ocean)	< 0.1	< 0.0037	[6]

Note: 1 pCi/L = 0.037 Bq/L. Concentrations can be significantly higher in specific geological regions.[\[15\]](#) The U.S. EPA has set a combined Maximum Contaminant Level (MCL) for ^{226}Ra and ^{228}Ra in drinking water at 5 pCi/L.[\[11\]](#)[\[19\]](#)



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Geochemical cycle of **Radium-228** in natural water systems.

Experimental Protocols for Determination

The determination of ^{228}Ra in water is challenging due to its low concentration and weak beta emission. Therefore, nearly all methods rely on the separation and measurement of its short-lived, more energetic beta-emitting daughter, ^{228}Ac .^{[18][20]}

Sample Collection and Preparation

- **Sampling:** Water samples (typically 1 to 20 liters, depending on expected concentration) are collected and filtered (e.g., through a $0.45\ \mu\text{m}$ filter) to separate dissolved from particulate phases.
- **Preservation:** Samples are acidified to a $\text{pH} < 2$ with concentrated nitric acid (HNO_3) to prevent adsorption of radium onto container walls.^[21]

Radium Preconcentration

- Barium Sulfate Co-precipitation: This is the most common preconcentration method.[\[20\]](#)[\[22\]](#)[\[23\]](#)
 - A known amount of stable barium carrier (e.g., BaCl_2) is added to the water sample. A yield tracer such as ^{133}Ba may also be added to quantify chemical recovery.[\[20\]](#)
 - Sulfuric acid (H_2SO_4) is added to precipitate barium sulfate (BaSO_4). Radium, being chemically similar to barium, co-precipitates as radium sulfate (RaSO_4).
 - The precipitate is separated from the large volume of water by settling and centrifugation or filtration.

Separation of Actinium-228

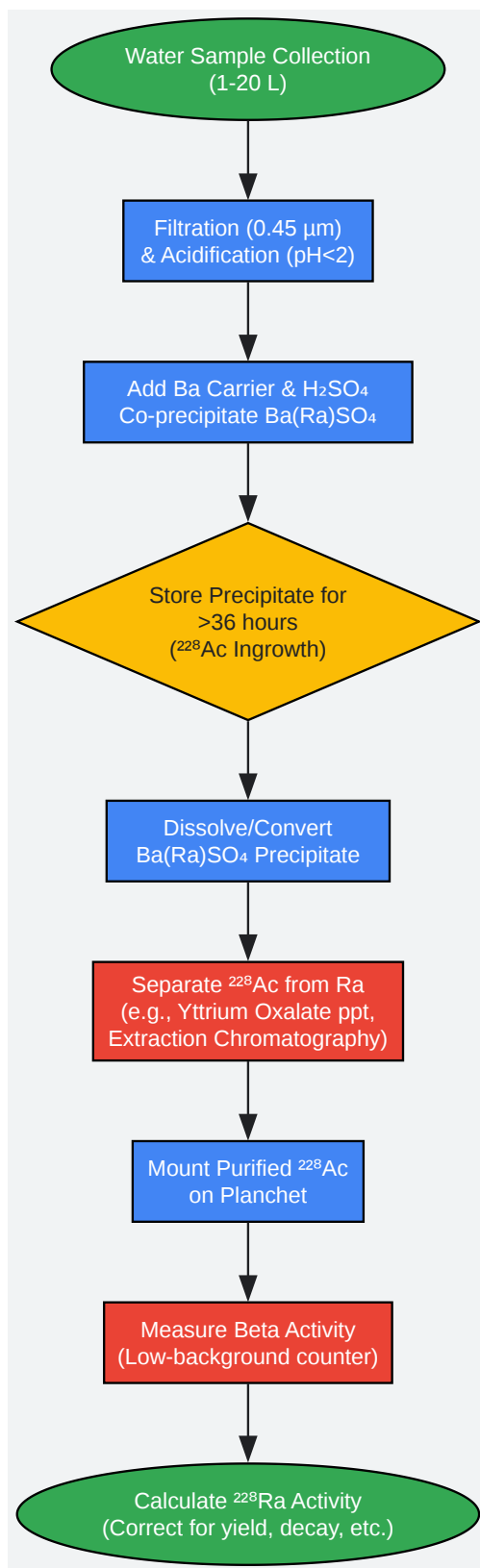
- Ingrowth Period: After the initial radium separation, the BaSO_4 precipitate is stored for a minimum of 30-36 hours.[\[19\]](#)[\[20\]](#)[\[22\]](#) This allows the short-lived ^{228}Ac to grow into secular equilibrium with its parent, ^{228}Ra , meaning their activities become equal.
- Purification and Separation: The Ba(Ra)SO_4 precipitate is dissolved, often by converting it to a more soluble carbonate form or using a chelating agent like EDTA.[\[18\]](#)[\[19\]](#)[\[22\]](#) From this solution, actinium is separated from radium and other interfering ions. Common separation techniques include:
 - Precipitation: Actinium-228 is co-precipitated with a carrier like yttrium oxalate, yttrium hydroxide, or cerium fluoride.[\[18\]](#)[\[19\]](#)[\[22\]](#)
 - Solvent Extraction: A chelating agent like bis(2-ethylhexyl) phosphoric acid (HDEHP) is used to selectively extract actinium into an organic phase.[\[18\]](#)[\[20\]](#)
 - Extraction Chromatography: The sample solution is passed through a column containing a resin that selectively retains actinium, which is later eluted with a different acid.[\[20\]](#)[\[22\]](#)

Measurement and Calculation

- Counting: The final, purified actinium source is mounted on a planchet and its beta activity is measured immediately using a low-background gas-flow proportional counter.[\[22\]](#) Due to the

short half-life of ^{228}Ac , any delay between separation and counting will increase the detection limit.[\[22\]](#)

- Calculation: The activity of ^{228}Ra in the original water sample is calculated from the measured beta count rate of ^{228}Ac , correcting for the chemical yield of the radium separation (determined via the Ba carrier or ^{133}Ba tracer), counting efficiency, decay of ^{228}Ac between separation and counting, and the volume of the water sample.[\[18\]](#)



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References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Radioactivity Drinking Water Radium 226 Radium 228 Radionuclides Water Testing [knowyourh2o.com]
- 3. sierraclub.org [sierraclub.org]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Basic Metrology (Archive): New Standardization of Ra-228 | NIST [nist.gov]
- 6. Factsheet #12: Radium isotopes – GEOTRACES [geotraces.org]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. wqa.org [wqa.org]
- 9. researchgate.net [researchgate.net]
- 10. Radium isotopes-suspended sediment relationships in a muddy river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radium in Drinking Water Fact Sheet [idph.state.il.us]
- 12. Radium in Groundwater [dph.illinois.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. mvs.usace.army.mil [mvs.usace.army.mil]
- 15. Radioactivity in Groundwater [mgs.md.gov]
- 16. nrc.gov [nrc.gov]
- 17. Radium in oceans and seas [inis.iaea.org]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. eichrom.com [eichrom.com]
- 21. researchgate.net [researchgate.net]

- 22. bundesumweltministerium.de [bundesumweltministerium.de]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Geochemical Behavior of Radium-228 in Natural Waters: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237267#geochemical-behavior-of-radium-228-in-natural-waters]

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